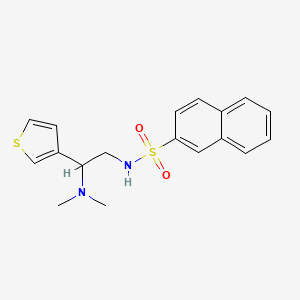

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a dimethylaminoethyl group attached to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

Attachment of the Dimethylaminoethyl Group: This step might involve the reaction of the sulfonamide with a suitable dimethylaminoethyl halide under basic conditions.

Incorporation of the Thiophene Ring: The final step could involve the coupling of the thiophene ring to the dimethylaminoethyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is being investigated for its potential as a pharmaceutical intermediate. Its interactions with biological targets such as enzymes and receptors may lead to novel therapeutic agents.

Mechanism of Action : The compound may modulate the activity of specific enzymes or receptors through binding interactions, although detailed mechanisms require further experimental validation.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules, including:

- Ligands in Coordination Chemistry : It can act as a ligand for metal complexes, which are important in catalysis and materials science.

- Dyes and Organic Semiconductors : Its unique structure allows for applications in the development of advanced materials such as organic semiconductors and dyes.

Material Science

Research indicates that compounds similar to this compound can be used in the formulation of advanced materials. These materials are often employed in electronic devices due to their conductive properties.

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various pathogens |

| Anticancer | Investigated for effects on cancer cell lines |

| Anti-inflammatory | May reduce inflammation markers in animal models |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that at high concentrations, the compound induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene-2-sulfonamide: A simpler analog without the dimethylaminoethyl and thiophene groups.

Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the naphthalene core.

Dimethylaminoethyl derivatives: Compounds with similar dimethylaminoethyl groups but different core structures.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a dimethylaminoethyl group and a thiophene ring. This unique structure may confer specific chemical properties and biological activities that are not observed in simpler analogs.

Biologische Aktivität

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core, a dimethylamino group, and a thiophene ring, which together may confer unique pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the naphthalene core : This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.

- Introduction of the dimethylaminoethyl group : Alkylation of the amide with a dimethylaminoethyl halide.

- Attachment of the thiophene ring : A coupling reaction introduces the thiophene moiety to the structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and its effects on cancer cell lines.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression. The inhibition mechanism involves monitoring hydrolysis reactions, revealing significant enzyme inhibition .

Table 1: Inhibition Data for Carbonic Anhydrases

| Compound | CA II Inhibition (%) | CA IX Inhibition (%) | CA XII Inhibition (%) |

|---|---|---|---|

| Compound A | 85% | 90% | 78% |

| Compound B | 75% | 88% | 80% |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). Results indicate that this compound can reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | TBD |

| MDA-MB-231 | TBD |

| MG-63 | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in tumor growth and metastasis. The presence of both the dimethylamino group and thiophene ring may enhance binding affinity and specificity towards these targets .

Case Studies

Case studies focusing on the therapeutic potential of similar sulfonamide derivatives have shown promising results in enhancing pH levels in tumor microenvironments, thereby affecting tumor metabolism and growth dynamics. These findings support further exploration into the development of this compound as a novel therapeutic agent .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPUGTFUZCLKOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.